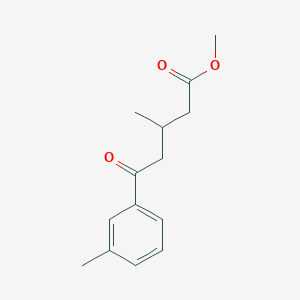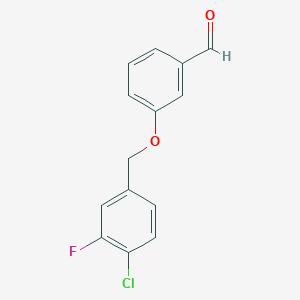
2-(3-iso-Propoxyphenyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-iso-Propoxyphenyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is notable for its unique structure, which includes an iso-propoxyphenyl group attached to an ethanethiol backbone. Thiols are known for their distinctive odors and are often used in various chemical applications due to their reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(3-iso-Propoxyphenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a hydrosulfide anion. For instance, the reaction of 3-iso-propoxyphenyl ethyl bromide with sodium hydrosulfide can yield this compound. The reaction typically occurs under nucleophilic substitution conditions, where the hydrosulfide anion displaces the halide ion .
Another method involves the use of thiourea as a nucleophile. Thiourea reacts with the alkyl halide to form an alkyl isothiourea salt, which upon hydrolysis with an aqueous base, yields the desired thiol .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using hydrosulfide anions or thiourea. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-iso-Propoxyphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc, hydrochloric acid.
Nucleophiles: Hydrosulfide anion, thiourea.
Major Products Formed
Disulfides: Formed through oxidation of thiols.
Sulfinic Acids and Sulfonic Acids: Formed through further oxidation of thiols.
Alkyl Isothiourea Salts: Intermediates in the synthesis of thiols using thiourea.
Applications De Recherche Scientifique
2-(3-iso-Propoxyphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3-iso-Propoxyphenyl)ethanethiol involves its reactivity as a thiol. The sulfhydryl group can form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity can modulate the activity of these biomolecules, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(3-iso-Propoxyphenyl)ethanethiol can be compared with other thiols, such as ethanethiol and butanethiol. While all these compounds share the sulfhydryl group, their unique structural features confer different properties and reactivities:
Ethanethiol: A simple thiol with a lower molecular weight and boiling point compared to this compound.
Butanethiol: Another thiol with a slightly higher molecular weight and boiling point than ethanethiol but still lower than this compound.
The presence of the iso-propoxyphenyl group in this compound makes it unique, providing additional steric and electronic effects that influence its reactivity and applications.
Propriétés
IUPAC Name |
2-(3-propan-2-yloxyphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-9(2)12-11-5-3-4-10(8-11)6-7-13/h3-5,8-9,13H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSDHNYDKGAMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(4-Methylpiperazino)methyl]thiophenol](/img/structure/B7995027.png)

![O1-[2-(2,3-Dimethylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7995047.png)

![3-[3-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7995056.png)



